molecular formula C23H28N4O B2509498 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide CAS No. 2097903-82-5

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide

Cat. No. B2509498
CAS RN: 2097903-82-5
M. Wt: 376.504
InChI Key: PDRULUNOMYVOQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For the related compound 5H,6H,7H-cyclopenta[c]pyridazin-3-amine, the InChI code is 1S/C7H9N3/c8-7-4-5-2-1-3-6(5)9-10-7/h4H,1-3H2,(H2,8,10) . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Diagnostic and Therapeutic Applications in Oncology

Research has highlighted the potential of certain σ receptor ligands, like 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), as lead candidates for therapeutic and/or diagnostic applications in oncology. The efforts to design novel analogues with reduced lipophilicity for improved utility suggest a pathway toward developing potent imaging agents, potentially for positron emission tomography (PET) radiotracers, aimed at tumor diagnosis and therapy monitoring (Abate et al., 2011).

Antimicrobial and Antioxidant Activities

The synthesis of new polyfunctionally substituted tetrahydronaphthalene derivatives has shown promising results in antimicrobial and antioxidant activities. Specific derivatives exhibited significant potency against liver cancer cells, as well as higher scavenging potency than ascorbic acid, indicating their potential in developing new chemotherapeutic agents with dual functions (Hamdy et al., 2013).

Development of PET Radiotracers

The design of hybrid structures between high-affinity σ2 receptor ligands has been explored for the development of PET radiotracers. Such studies are crucial for advancing diagnostic tools in oncology, particularly for identifying and quantifying tumor growth and response to therapy. While excellent selectivities were achieved, the interaction with P-glycoprotein (P-gp) suggests a nuanced approach is needed when considering tumors that overexpress P-gp (Abate et al., 2011).

Antitubercular Agents

Efforts to seek potent anti-tubercular agents have led to the design and synthesis of novel benzamide derivatives, showcasing significant activity against Mycobacterium tuberculosis. This research area underscores the ongoing need for new drugs in the fight against tuberculosis, particularly in creating compounds with specific inhibitory concentrations that are non-toxic to human cells (Srinivasarao et al., 2020).

properties

IUPAC Name

1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O/c28-23(24-21-10-3-6-16-5-1-2-8-19(16)21)17-11-13-27(14-12-17)22-15-18-7-4-9-20(18)25-26-22/h1-2,5,8,15,17,21H,3-4,6-7,9-14H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRULUNOMYVOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)C3CCN(CC3)C4=NN=C5CCCC5=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.